3-Amino-5-bromo-6-cyclopropoxypyridine

Description

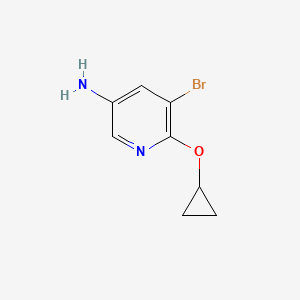

3-Amino-5-bromo-6-cyclopropoxypyridine is a heterocyclic aromatic compound with a pyridine core substituted at the 3-, 5-, and 6-positions by amino, bromo, and cyclopropoxy groups, respectively. The amino group at position 3 enhances nucleophilicity, while the bromo substituent at position 5 provides a site for further functionalization via cross-coupling reactions.

Properties

Molecular Formula |

C8H9BrN2O |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

5-bromo-6-cyclopropyloxypyridin-3-amine |

InChI |

InChI=1S/C8H9BrN2O/c9-7-3-5(10)4-11-8(7)12-6-1-2-6/h3-4,6H,1-2,10H2 |

InChI Key |

YIGNSAYLKBPFLK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=N2)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-cyclopropoxypyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of a boronic acid derivative with a halogenated pyridine . The reaction conditions often include the use of a base such as potassium phosphate and a solvent mixture of 1,4-dioxane and water, with the reaction being carried out at elevated temperatures (around 90°C) for an extended period (e.g., 18 hours) .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-cyclopropoxypyridin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of a base and an appropriate solvent.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include nitro or nitroso pyridine derivatives.

Reduction Reactions: Products include different amine derivatives.

Scientific Research Applications

Unfortunately, there is no information about "3-Amino-5-bromo-6-cyclopropoxypyridine" within the provided search results. However, the search results do provide information on related compounds such as amino pyridine bromide, bromo aminopyridine, and bromopyridine derivatives, as well as other pyridine and thiazole compounds, and their applications in various scientific research fields.

Amino Pyridine Bromide

Amino pyridine bromide is a versatile intermediate in organic synthesis, with bromine and amino groups that can be replaced to introduce heterocycles into compounds . It is used in the synthesis of various pharmaceutical and agricultural chemicals .

Specific examples of applications:

- 2-amino-6-bromopyridine: Used as a raw material for synthesizing 11-beta-hydroxysteroid dehydrogenase inhibitors for treating diabetes and obesity . Also used in synthesizing amino tetrahydroquinoline, a cell protective material that can prevent HIV infection, and in bradykinin b 1 receptor antagonists for treating pain and inflammation .

- 2-amino-4-bromopyridine: Used in synthesizing triazazole pyridine derivatives with anti-microbial activity against gonococcus .

- 2-amino-3-bromopyridine: Used in synthesizing gonadotropin releasing hormone receptor antagonist piperazinyl imidazopyridine and piperazine triazole pyridine for treating gonadoliberin-related diseases, including cancer and preventing gestation .

- 2-amino-5-bromopyridine: Used in synthesizing [1,2-a] pyridine derivatives of the synthetic C3a receptor antagonist aryl substituted imidazole, which has therapeutic action on chronic inflammatory diseases such as those of the central nervous system, peripheral nervous system, lung, and osteoarthrosis .

One method for preparing amino pyridine bromide involves a Hoffman degradation reaction . For example, 2-amino-6-bromopyridine can be synthesized from 6-bromo-2-pyridine carboxamide using sodium hydroxide, water, and liquid bromine at 60°C, with a yield of 54.3% . Similarly, 2-amino-5-bromopyridine can be synthesized from 5-bromo-2-pyridine carboxamide under similar conditions, with a 61.3% yield .

Other Pyridine and Thiazole Compounds

Thiazole compounds and their derivatives have a wide range of applications, including anti-inflammatory, anticonvulsant, and antitumor activities .

- A novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced and studied for anticonvulsant activity .

- Thiazole-integrated pyridine derivatives have shown antitumor activity against various cancer cell lines . One such hybrid demonstrated better anti-breast cancer efficacy than the standard drug 5-fluorouracil .

- Pyridine-substituted thiazole hybrids have been synthesized and studied for their cytotoxicity effect against liver, laryngeal, prostate, and breast cancer cell lines .

- Thiazole compounds have also been identified as promising antibacterial agents, with some derivatives showing comparable activity to chloramphenicol against S. aureus .

Certain polysubstituted pyrimidine derivatives have demonstrated anti-inflammatory activity by suppressing COX-2 activity . Additionally, substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives have shown significant anti-inflammatory effects by decreasing iNOS and COX-2 mRNA expressions .

Other Applications

- Spiro[benzo[f]imidazo[1,5-α][1,4]diazepine] derivatives: These have been investigated for their potential in asthma treatment . For example, MIDD0301, a potent analog of compound 2, attenuates airway hyperresponsiveness and reduces lung inflammation in rodents . Modifications to the bromine functionality of these compounds have been made to improve their GABA AR affinity and metabolic stability .

- Pretomanid: This compound was recently approved as part of a six-month, three-drug regimen for treating tuberculosis .

Mechanism of Action

The mechanism of action of 5-bromo-6-cyclopropoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyridine Derivatives

Research Implications

The unique combination of amino, bromo, and cyclopropoxy groups in this compound positions it as a versatile intermediate for drug discovery. Its steric and electronic profile distinguishes it from methoxy or methyl-substituted analogs, offering tailored reactivity for selective transformations. Further studies should explore its pharmacokinetic properties and synthetic scalability.

Biological Activity

3-Amino-5-bromo-6-cyclopropoxypyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Molecular Structure:

- Molecular Formula: C9H9BrN2O

- Molecular Weight: 229.09 g/mol

- IUPAC Name: this compound

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity:

- Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it demonstrated significant antiproliferative effects against diffuse large B-cell lymphoma (DLBCL) cells through the inhibition of BCL6, a transcriptional repressor implicated in oncogenesis .

- Enzyme Inhibition:

- Antimicrobial Properties:

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity: The compound's structure allows it to interact with specific molecular targets, enhancing its binding affinity and selectivity towards enzymes and receptors involved in cell signaling pathways.

- Modulation of Signaling Pathways: By inhibiting BCL6, the compound can disrupt oncogenic signaling pathways, leading to apoptosis in cancer cells .

Case Studies

Several studies have focused on the biological activity of this compound:

- Study on DLBCL:

- Pharmacokinetic Profiling:

Table 1: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibition of DLBCL cell proliferation | |

| Enzyme Inhibition | Targeting BCL6 with an IC50 of 4.8 nM | |

| Antimicrobial | Potential activity against bacterial strains |

Table 2: Pharmacokinetic Properties

Q & A

Q. How can researchers optimize the synthesis of 3-Amino-5-bromo-6-cyclopropoxypyridine to improve yield and purity?

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodology :

- NMR : Use ¹H NMR (DMSO-d₆, 400 MHz) to confirm cyclopropoxy protons (δ 1.2–1.4 ppm, multiplet) and amino protons (δ 5.8 ppm, broad singlet) .

- Mass Spectrometry : ESI-MS (m/z = 257 [M+H]⁺) to verify molecular weight .

- FT-IR : Identify N-H stretches (3350–3450 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) .

Q. How should researchers handle safety concerns during synthesis?

Methodology :

- Use PPE (gloves, goggles) and work in a fume hood due to brominated intermediates (R36/37/38: irritant) .

- Store the compound at 2–8°C under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

Q. How can conflicting data on melting points or solubility be resolved?

Methodology :

- Re-measure melting points using differential scanning calorimetry (DSC) at 5°C/min under nitrogen. Compare with literature (e.g., 76–77°C for 3-Amino-6-bromopyridine vs. 133–136°C for 2-Bromo-5-hydroxypyridine ).

- Assess purity via elemental analysis (C, H, N ± 0.3%) and HPLC (>98% purity threshold) .

Q. What strategies are effective for designing bioactive derivatives of this compound?

Q. How do steric effects from the cyclopropoxy group influence regioselectivity in substitution reactions?

Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.